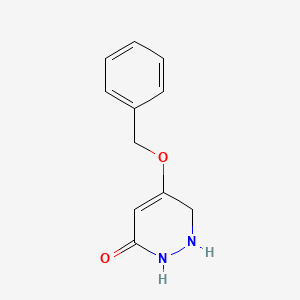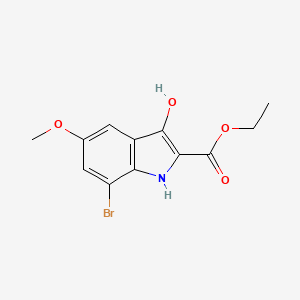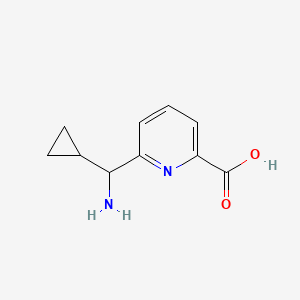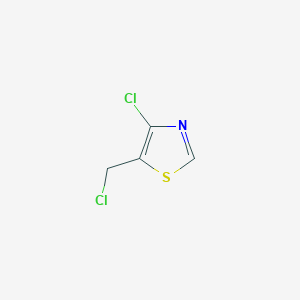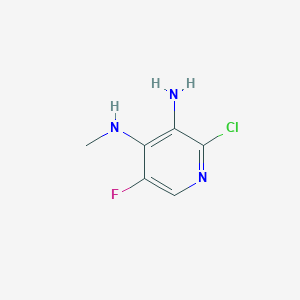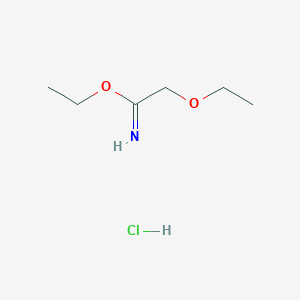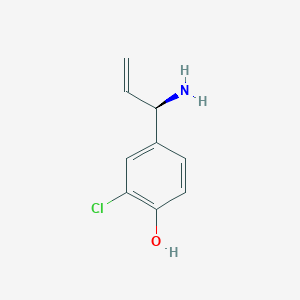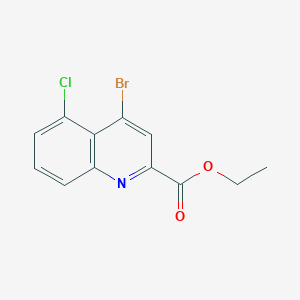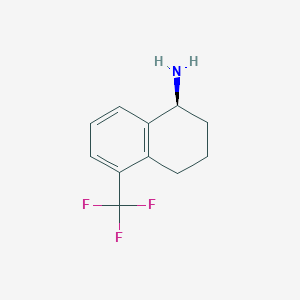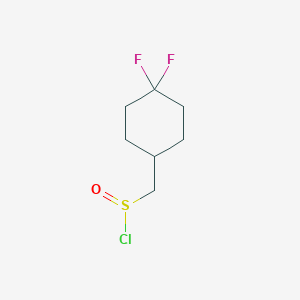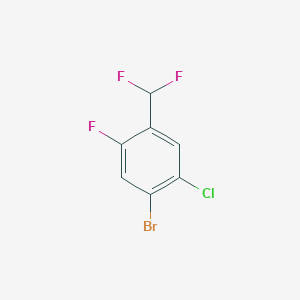![molecular formula C12H13NO2 B12970481 (E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is a chemical compound with a unique structure that includes a hydroxyimino group and a benzoannulene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one typically involves the following steps:
Formation of the Benzoannulene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyimino Group: This step involves the reaction of the benzoannulene core with hydroxylamine or its derivatives under controlled conditions to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted benzoannulene compounds.
Aplicaciones Científicas De Investigación
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoannulene core can interact with hydrophobic regions of proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxyindoleacetic acid: A metabolite of serotonin with a similar hydroxyimino group.
Sulfur compounds: Compounds with similar structural features and reactivity.
Uniqueness
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is unique due to its specific combination of a hydroxyimino group and a benzoannulene core, which imparts distinct chemical and biological properties.
annulen-6-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(5E)-5-hydroxyimino-3-methyl-8,9-dihydro-7H-benzo[7]annulen-6-one |
InChI |
InChI=1S/C12H13NO2/c1-8-5-6-9-3-2-4-11(14)12(13-15)10(9)7-8/h5-7,15H,2-4H2,1H3/b13-12+ |
Clave InChI |
MVMFJMDWFWZXJX-OUKQBFOZSA-N |
SMILES isomérico |
CC1=CC\2=C(CCCC(=O)/C2=N/O)C=C1 |
SMILES canónico |
CC1=CC2=C(CCCC(=O)C2=NO)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


